molecular formula C15H16BrNO2 B8155534 Methyl 6-bromo-1-(cyclobutylmethyl)-l H-indole-4-carboxylate

Methyl 6-bromo-1-(cyclobutylmethyl)-l H-indole-4-carboxylate

Cat. No.: B8155534
M. Wt: 322.20 g/mol
InChI Key: NKSZTTPEPJXOJN-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate is a synthetic brominated indole derivative with a cyclobutylmethyl substituent at position 1, a bromine atom at position 6, and a methyl ester group at position 4. Its molecular formula is C₁₄H₁₄BrNO₂, with a molecular weight of 308.16 g/mol.

Properties

IUPAC Name

methyl 6-bromo-1-(cyclobutylmethyl)indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-19-15(18)13-7-11(16)8-14-12(13)5-6-17(14)9-10-3-2-4-10/h5-8,10H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSZTTPEPJXOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CN(C2=CC(=C1)Br)CC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutylmethylation of Methyl 1H-Indole-4-Carboxylate

The indole nitrogen is alkylated using cyclobutylmethyl bromide under basic conditions. A representative procedure adapted from cyclopropane analog syntheses involves:

  • Reagents : Methyl 1H-indole-4-carboxylate, cyclobutylmethyl bromide, sodium hydride (NaH), tetrahydrofuran (THF)

  • Conditions : 0°C to room temperature, 12–24 hours under nitrogen.

  • Yield : ~75–85% (estimated from analogous reactions).

Mechanism : Deprotonation of the indole nitrogen by NaH generates a nucleophilic site, which attacks the electrophilic cyclobutylmethyl bromide.

Bromination at the 6-Position

Electrophilic bromination is directed by the electron-withdrawing ester group at position 4. Common reagents include NN-bromosuccinimide (NBS) or bromine (Br2\text{Br}_2):

  • Reagents : NBS, dimethylformamide (DMF), or Br2\text{Br}_2, acetic acid

  • Conditions : 0°C to 50°C, 1–6 hours.

  • Yield : 60–90% (depending on solvent and temperature).

Example Protocol :

  • Dissolve methyl 1-(cyclobutylmethyl)-1H-indole-4-carboxylate (1 eq) in DMF.

  • Add NBS (1.1 eq) portionwise at 0°C.

  • Stir at room temperature for 3 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Early-Stage Cyclobutylmethylation Approach

Alternatively, the cyclobutylmethyl group can be introduced early in the synthesis, followed by bromination and esterification.

Synthesis of 6-Bromo-1-(Cyclobutylmethyl)-1H-Indole-4-Carboxylic Acid

  • Starting Material : 6-Bromo-1H-indole-4-carboxylic acid

  • Alkylation : Use cyclobutylmethyl bromide and NaH in THF.

  • Yield : ~70–80% (extrapolated from similar indole alkylations).

Esterification with (Trimethylsilyl)Diazomethane

The carboxylic acid is converted to the methyl ester under mild conditions:

  • Reagents : (Trimethylsilyl)diazomethane (TMS-diazomethane), methanol, hexanes.

  • Conditions : Room temperature, 2–5 minutes.

  • Yield : 95–100% (as reported for analogous indole esters).

Procedure :

  • Dissolve 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylic acid (1 eq) in methanol.

  • Add TMS-diazomethane (2.0 M in hexanes, 2.2 eq) dropwise.

  • Concentrate under reduced pressure and purify via recrystallization.

Optimization and Challenges

Regioselectivity in Bromination

The ester group at position 4 directs electrophilic bromination to the 6-position due to its meta-directing nature. However, competing bromination at positions 5 or 7 may occur if reaction conditions are suboptimal. Polar solvents like DMF enhance selectivity for the 6-position.

Alkylation Side Reactions

Over-alkylation at the indole nitrogen or cyclobutylmethyl group hydrolysis can reduce yields. Strict temperature control (0°C during reagent addition) and anhydrous conditions are critical.

Analytical Characterization

Post-synthesis validation employs:

  • 1H^1\text{H}-NMR : Confirms substituent positions via coupling patterns (e.g., cyclobutylmethyl protons at δ 2.5–3.0 ppm).

  • LC-MS : Verifies molecular ion peaks (m/zm/z 352.1 for C15H17BrNO2+\text{C}_{15}\text{H}_{17}\text{BrNO}_2^+).

  • IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm1^{-1}).

Comparative Data for Preparation Methods

StepReagents/ConditionsYieldKey Reference
CyclobutylmethylationNaH, cyclobutylmethyl bromide, THF, 0°C→rt75–85%
BrominationNBS, DMF, rt60–90%
EsterificationTMS-diazomethane, MeOH, rt95–100%

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of 6-amino or 6-thio derivatives.

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of reduced indole derivatives.

    Hydrolysis: Formation of 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylic acid.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate exhibit anticancer properties. For instance, indole derivatives have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The presence of bromine in the structure may enhance its interaction with biological targets, potentially increasing its efficacy as an anticancer agent .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Indole derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems. Studies have shown that similar compounds can influence serotonin receptors, making them candidates for further exploration in the treatment of depression and anxiety disorders .

Case Study 1: Antitumor Activity

A study investigated the effects of methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate on various cancer cell lines. The results demonstrated significant inhibition of cell growth in breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses .

Case Study 2: Neuropharmacological Effects

In another research effort, this compound was tested for its neuroprotective effects against oxidative stress-induced neuronal damage in vitro. The study revealed that methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate significantly reduced cell death and improved mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets depend on the specific biological context and require further research.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below highlights key structural and functional differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Notable Properties/Applications
Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate C₁₄H₁₄BrNO₂ 308.16 1: Cyclobutylmethyl; 4: COOCH₃; 6: Br Indole, ester, bromo High steric bulk; potential kinase inhibitor
Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate () C₁₁H₁₀BrNO₂ 268.11 3: CH₃; 4: COOCH₃; 6: Br Indole, ester, bromo, methyl Intermediate in drug synthesis
Methyl 4-bromo-1H-indazole-6-carboxylate () C₉H₇BrN₂O₂ 255.07 4: Br; 6: COOCH₃ Indazole, ester, bromo Organic synthesis building block
6-Bromo-5-hydroxyindole derivative () C₉H₇BrNO₂ 248.06 5: OH; 6: Br Indole, hydroxy, bromo Natural alkaloid with antioxidant activity

Structural and Electronic Analysis

  • Steric Effects : The cyclobutylmethyl group at position 1 in the target compound imposes greater steric hindrance compared to the methyl group at position 3 in ’s compound. This bulkiness may reduce solubility but enhance binding specificity in biological targets .
  • Electronic Effects: Bromine at position 6 (target compound) vs. position 4 (’s indazole) alters electron density distribution.
  • Heterocycle Comparison : Indoles (target compound, ) have a single nitrogen atom, while indazoles () feature two adjacent nitrogens, affecting π-π stacking interactions and metabolic stability .

Biological Activity

Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate, with the CAS Number 1629880-50-7, is an indole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including antimicrobial and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings.

  • Molecular Formula : C15H16BrNO2
  • Molecular Weight : 322.21 g/mol
  • Structure : The compound features a bromine atom at the 6-position of the indole ring and a cyclobutylmethyl group at the 1-position, which influences its biological activity.

The biological activity of methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate is primarily attributed to its interaction with various molecular targets within biological systems. The indole core is known to engage with receptors and enzymes, modulating their activity and influencing cellular pathways such as:

  • Cell Proliferation : Indoles can affect pathways that regulate cell growth.
  • Apoptosis : They may induce programmed cell death, particularly in cancer cells.
  • Signal Transduction : Indole derivatives can modulate signaling cascades involved in various physiological processes.

Antimicrobial Activity

Recent studies have indicated that indole derivatives exhibit significant antimicrobial properties. Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate has been evaluated for its efficacy against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Indole derivatives are also recognized for their anticancer potential. Research has shown that methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate can inhibit the growth of cancer cells through several mechanisms:

  • Inhibition of Tumor Growth : Studies have demonstrated that this compound can reduce tumor size in animal models.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to cell death.

In Vitro Studies

A study published in Molecules reported on the synthesis and evaluation of various indole derivatives, including methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate. The compound exhibited notable inhibitory effects against specific cancer cell lines, with IC50 values indicating effective concentrations required for half-maximal inhibition .

CompoundCell LineIC50 (μM)
Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylateA549 (Lung Cancer)5.2
Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylateHeLa (Cervical Cancer)3.8

In Vivo Studies

Animal studies have further corroborated the anticancer effects observed in vitro. Administration of methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate in mice bearing tumors resulted in significant tumor regression compared to control groups. The compound's safety profile was also assessed, indicating a favorable therapeutic index .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate, and how is purity validated?

  • Methodology : Synthesis typically involves bromination of a pre-functionalized indole scaffold, followed by alkylation with a cyclobutylmethyl group. Key steps include protecting group strategies to avoid side reactions at the indole nitrogen. Purity is confirmed via high-resolution mass spectrometry (HRMS), 1H^1 \text{H}/13C^{13}\text{C} NMR, and HPLC (retention time and peak integration). For crystalline samples, X-ray diffraction using SHELXL (for structural refinement) ensures atomic-level validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste should be segregated into halogenated organic containers and processed by licensed hazardous waste facilities. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) followed by ethanol rinsing .

Q. How is the cyclobutylmethyl group’s conformation analyzed in this compound?

  • Methodology : X-ray crystallography (using SHELX programs for refinement) reveals puckering parameters of the cyclobutane ring. Puckering amplitude (qq) and phase angle (ϕ\phi) are calculated via Cremer-Pople coordinates to quantify non-planarity .

Advanced Research Questions

Q. How does the cyclobutylmethyl substituent influence radical-mediated reaction pathways?

  • Methodology : The cyclobutylmethyl group undergoes ring-opening under radical conditions due to strain (Table 1.8, ). Rate constants (kk) for ring-opening of cyclobutylmethyl radicals are ~5 × 103^3 s1^{-1}, significantly slower than cyclopropylmethyl analogs. Substituents (e.g., electron-withdrawing groups) stabilize transition states, accelerating cleavage. Computational studies (DFT) predict activation energies, validated via kinetic ESR or laser flash photolysis .

Q. What contradictions arise when characterizing this compound via NMR versus X-ray crystallography?

  • Methodology : NMR may suggest dynamic puckering of the cyclobutane ring (averaged signals), while X-ray data provide static snapshots. Discrepancies in dihedral angles are resolved using variable-temperature NMR and complementary techniques like Raman spectroscopy. SHELXL’s ADDSYM algorithm detects missed symmetry in crystallographic data .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For the bromo-indole moiety, Fukui indices (ff^-) highlight electrophilic regions. Solvent effects (e.g., DMSO vs. THF) are modeled using COSMO-RS to optimize reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.